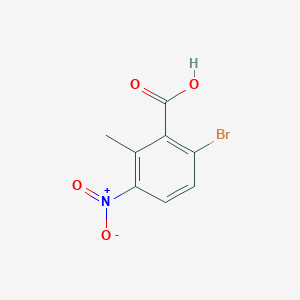

6-Bromo-2-methyl-3-nitrobenzoic acid

Description

BenchChem offers high-quality 6-Bromo-2-methyl-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-methyl-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQABXCWLMRTEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-2-methyl-3-nitrobenzoic acid CAS number

An In-Depth Technical Guide to 6-Bromo-2-methyl-3-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-methyl-3-nitrobenzoic acid, a highly functionalized aromatic compound crucial for advanced organic synthesis. This document delves into its physicochemical properties, outlines a detailed synthesis protocol grounded in established electrophilic aromatic substitution chemistry, explores its applications as a versatile intermediate in drug discovery and medicinal chemistry, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a technical understanding of this valuable synthetic building block.

Compound Identification and Physicochemical Properties

6-Bromo-2-methyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. The strategic placement of bromo, methyl, and nitro groups on the benzoic acid core makes it a reactive and versatile intermediate for constructing complex molecular architectures.

| Property | Value | Source |

| CAS Number | 1207341-14-7 | [1] |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis Protocol: Nitration of 6-Bromo-2-methylbenzoic Acid

The synthesis of 6-Bromo-2-methyl-3-nitrobenzoic acid is most effectively achieved through the electrophilic aromatic substitution of the precursor, 6-Bromo-2-methylbenzoic acid (CAS No: 90259-31-7)[2]. The methodology involves a carefully controlled nitration reaction using a mixture of concentrated nitric and sulfuric acids.

Causality and Mechanistic Insights

The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid[3][4]. The existing substituents on the benzene ring—the electron-withdrawing carboxylic acid and the electron-donating methyl group—direct the incoming nitro group. While the carboxylic acid is a meta-director, the methyl group is an ortho-, para-director. The steric hindrance from the adjacent methyl and bromo groups, combined with the electronic directing effects, favors the substitution at the C3 position. Careful temperature control is critical to prevent over-nitration and the formation of unwanted dinitro isomers[5].

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 6-Bromo-2-methyl-3-nitrobenzoic acid.

Step-by-Step Methodology

Materials:

-

6-Bromo-2-methylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

Protocol:

-

Preparation of Reaction Mixture: In a flask equipped with a magnetic stirrer and placed in an ice/salt bath, add concentrated sulfuric acid. Cool the acid to below 0°C.[5]

-

Slowly and portion-wise, add the solid 6-Bromo-2-methylbenzoic acid to the cold, stirring sulfuric acid. Ensure the temperature does not exceed 5°C.[5]

-

Preparation of Nitrating Mixture: In a separate, pre-cooled flask, carefully add concentrated nitric acid. While cooling in an ice bath, slowly add concentrated sulfuric acid to the nitric acid. Keep this nitrating mixture cold until use.[6]

-

Nitration Reaction: Using a dropping funnel, add the nitrating mixture dropwise to the solution of 6-Bromo-2-methylbenzoic acid over 20-30 minutes. The reaction is exothermic; maintain the internal temperature strictly below 5°C throughout the addition.[6]

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.[5]

-

Product Isolation: Carefully pour the reaction mixture onto a large beaker filled with crushed ice. Stir the resulting slurry vigorously until all the ice has melted. A precipitate of the product will form.[5][6]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filtered solid thoroughly with several portions of cold deionized water to remove residual acids.

-

Dry the purified 6-Bromo-2-methyl-3-nitrobenzoic acid under vacuum to obtain the final product.

Applications in Research and Drug Development

Substituted nitrobenzoic acids are indispensable intermediates in the development of Active Pharmaceutical Ingredients (APIs).[7] The multiple functional groups on 6-Bromo-2-methyl-3-nitrobenzoic acid provide synthetic "handles" for a variety of chemical transformations, making it a valuable building block for creating libraries of complex molecules.

-

Scaffold for Heterocycles: The nitro group can be readily reduced to an amine (-NH₂), which is a key step in synthesizing nitrogen-containing heterocyclic compounds, a common motif in many pharmaceutical drugs.[7]

-

Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. This is a powerful strategy for elaborating the core structure.

-

Derivatization: The carboxylic acid group can be converted into esters, amides, or acid chlorides, enabling linkage to other molecules or modification of the compound's physicochemical properties.[7]

These functionalities make it a precursor for synthesizing compounds with potential applications as antibacterial, anti-inflammatory, or anticancer agents.[8]

Role as a Synthetic Intermediate

Caption: Synthetic utility of 6-Bromo-2-methyl-3-nitrobenzoic acid.

Safety, Handling, and Storage

As a fine chemical intermediate, and given the hazardous nature of the reagents used in its synthesis, strict adherence to safety protocols is mandatory.

-

Hazard Identification: While specific data for this exact compound is limited, structurally similar bromo-nitro-benzoic acids are classified as irritants. They may cause skin and serious eye irritation. Harmful if swallowed.[9] The reagents used in its synthesis, concentrated nitric and sulfuric acids, are highly corrosive and toxic.[3][4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.[4]

-

Handling Procedures: Avoid generating dust. Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water immediately and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases or oxidizing agents.

-

Waste Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. Acidic waste from the synthesis must be neutralized before disposal.[3]

References

-

Nitration Of Benzoic Acid - Profnit. (n.d.). Retrieved from [Link]

-

Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

-

Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (n.d.). Retrieved from [Link]

-

Nitration Of Benzoic Acid - . (n.d.). Retrieved from [Link]

-

Nitration of methyl benzoate | Resource | RSC Education. (n.d.). Retrieved from [Link]

- US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents. (n.d.).

-

The Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical API Development. (n.d.). Retrieved from [Link]

-

2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586 - PubChem. (n.d.). Retrieved from [Link]

-

3-Nitrobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. 6-Bromo-2-methyl-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. sga.profnit.org.br [sga.profnit.org.br]

- 4. dev.lacavedespapilles.com [dev.lacavedespapilles.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a bromine atom, a methyl group, and a nitro group on the benzoic acid core, imparts a distinct set of physicochemical properties. These properties are not merely academic data points; they are critical determinants of the molecule's behavior in both chemical and biological systems. Understanding these characteristics is paramount for researchers aiming to utilize this compound as a scaffold for novel therapeutics, agrochemicals, or other advanced materials.

The interplay of the electron-donating methyl group and the electron-withdrawing nitro and bromo groups, combined with the acidic carboxylic acid functionality, governs the molecule's solubility, acidity, lipophilicity, and melting point. These parameters, in turn, profoundly influence its reaction kinetics, purification strategies, and, crucially for drug development, its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Bromo-2-methyl-3-nitrobenzoic acid, alongside detailed experimental protocols for their empirical determination.

Compound Profile

| Identifier | Value | Source |

| Chemical Name | 6-Bromo-2-methyl-3-nitrobenzoic acid | - |

| CAS Number | 1207341-14-7 | [1] |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | [1] |

| 2D Structure |  | - |

| Appearance | Solid | [1] |

Physicochemical Properties: A Detailed Analysis

The precise experimental determination of all physicochemical properties for 6-Bromo-2-methyl-3-nitrobenzoic acid is not extensively reported in publicly available literature. However, by leveraging data from structurally similar compounds and computational prediction models, we can establish a reliable profile.

| Property | Predicted/Comparative Value | Discussion |

| Melting Point | 184-186 °C (for 2-Bromo-3-nitrobenzoic acid) | The melting point of a crystalline solid is indicative of the strength of its crystal lattice forces. For substituted benzoic acids, these forces are influenced by molecular symmetry, hydrogen bonding (from the carboxylic acid), and dipole-dipole interactions (from the nitro and bromo groups). The provided value for the closely related 2-Bromo-3-nitrobenzoic acid suggests a relatively high melting point, which is expected for a molecule with strong intermolecular interactions.[2][3] |

| Boiling Point | > 300 °C (Predicted) | Due to its high molecular weight and strong intermolecular forces, 6-Bromo-2-methyl-3-nitrobenzoic acid is expected to have a high boiling point, likely undergoing decomposition before boiling under atmospheric pressure. |

| Aqueous Solubility | Low | The presence of the polar carboxylic acid and nitro groups is offset by the hydrophobic benzene ring and the bromine atom. Carboxylic acids with more than six carbons generally have limited water solubility.[4] The overall character of the molecule is expected to be sparingly soluble in water. |

| pKa | ~2.5 - 3.5 (Estimated) | The acidity of the carboxylic acid group is significantly enhanced by the electron-withdrawing effects of the ortho-nitro group and the bromine atom. For comparison, the pKa of 3-nitrobenzoic acid is 3.47, and the presence of additional electron-withdrawing groups is expected to lower this value, making 6-Bromo-2-methyl-3-nitrobenzoic acid a stronger acid than benzoic acid.[5] |

The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a molecule from a laboratory curiosity to a therapeutic agent is heavily dictated by its physicochemical properties. These characteristics govern how a potential drug will behave in the complex environment of the human body.

-

Solubility : A drug must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. The limited aqueous solubility of 6-Bromo-2-methyl-3-nitrobenzoic acid would likely require formulation strategies to enhance its dissolution if it were to be developed as an oral therapeutic.

-

pKa : The acid dissociation constant (pKa) determines the charge state of a molecule at a given pH. The acidic nature of 6-Bromo-2-methyl-3-nitrobenzoic acid means it will be largely ionized in the physiological pH of the intestines (pH ~6-7.5). This ionization can increase aqueous solubility but may decrease its ability to passively diffuse across cell membranes, which are lipid-based.

-

Lipophilicity (LogP) : This parameter measures the partitioning of a compound between an oily (octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes. While not explicitly determined, the presence of a bromine atom and the benzene ring suggests a degree of lipophilicity. A delicate balance between lipophilicity and hydrophilicity is crucial for optimal drug absorption and distribution.

-

Melting Point : While not a direct measure of in vivo behavior, the melting point provides insights into the stability and solubility of a solid compound. A high melting point often correlates with lower solubility due to the strong intermolecular forces that must be overcome for the solid to dissolve.

Experimental Protocols for Physicochemical Characterization

For any novel compound intended for further development, empirical determination of its physicochemical properties is essential. The following are standard, validated protocols for characterizing a compound like 6-Bromo-2-methyl-3-nitrobenzoic acid.

Melting Point Determination

The capillary melting point method is a straightforward and reliable technique to determine the melting range of a solid compound.

Methodology:

-

Sample Preparation : A small amount of the dry, powdered 6-Bromo-2-methyl-3-nitrobenzoic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus.

-

Heating : The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) starting about 20 °C below the approximate melting point.

-

Observation : The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. A narrow melting range (1-2 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation : An excess amount of solid 6-Bromo-2-methyl-3-nitrobenzoic acid is added to a known volume of purified water (or a relevant buffer) in a sealed vial.

-

Equilibration : The vial is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification : The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : The solubility is expressed in units such as mg/mL or µg/mL.

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

-

Solution Preparation : A precise amount of 6-Bromo-2-methyl-3-nitrobenzoic acid is dissolved in a suitable solvent, often a co-solvent mixture (e.g., water-methanol) if aqueous solubility is low.

-

Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored continuously with a calibrated pH meter.

-

Data Analysis : A titration curve (pH vs. volume of titrant added) is generated. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

-

Refinement : For more accurate determination, the pKa can be calculated from the titration curve data using appropriate software.

Sources

- 1. 6-Bromo-2-methyl-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Bromo-3-nitrobenzoic acid CAS#: 573-54-6 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

6-Bromo-2-methyl-3-nitrobenzoic acid molecular structure

An In-Depth Technical Guide to 6-Bromo-2-methyl-3-nitrobenzoic Acid: Molecular Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-bromo-2-methyl-3-nitrobenzoic acid, a highly functionalized aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's intricate structural features, a plausible synthetic pathway, detailed spectroscopic characterization, and its potential applications as a versatile chemical intermediate.

Core Molecular Identity and Physicochemical Properties

6-Bromo-2-methyl-3-nitrobenzoic acid is a polysubstituted benzoic acid derivative. The strategic placement of its four distinct functional groups—a carboxylic acid, a bromine atom, a methyl group, and a nitro group—creates a unique electronic and steric environment on the benzene ring. This substitution pattern makes it a valuable building block in multi-step organic synthesis.

The fundamental properties of the compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 6-Bromo-2-methyl-3-nitrobenzoic acid | N/A (Systematic) |

| CAS Number | 1207341-14-7 | [1] |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | CC1=C(C=CC(=C1C(=O)O)Br)[O-] | N/A (Computed) |

| InChI | InChI=1S/C8H6BrNO4/c1-4-6(10(13)14)2-3-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | N/A (Computed) |

In-Depth Molecular Structure Analysis

The reactivity and utility of 6-bromo-2-methyl-3-nitrobenzoic acid are dictated by the interplay of electronic and steric effects from its substituents.

-

Electronic Effects : The benzene ring is influenced by both electron-donating and electron-withdrawing groups.

-

-COOH (Carboxylic Acid) : A moderate deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position.

-

-NO₂ (Nitro) : A strong deactivating, electron-withdrawing group, also a meta-director.

-

-CH₃ (Methyl) : An activating, electron-donating group (via hyperconjugation) that directs incoming electrophiles to the ortho and para positions.

-

-Br (Bromo) : A deactivating group due to its inductive electron withdrawal, but its lone pairs allow for resonance donation, making it an ortho, para-director.

-

-

Steric Hindrance : The positioning of the methyl group at C2, adjacent to both the carboxylic acid at C1 and the nitro group at C3, introduces significant steric strain. This strain can force the carboxylic acid and nitro groups to twist out of the plane of the aromatic ring. This loss of planarity can impact intermolecular interactions, such as hydrogen bonding, which is crucial in crystal packing and solubility.[2] The steric hindrance is a key feature that can be exploited to influence the regioselectivity of subsequent reactions.

Synthesis Pathway and Experimental Protocol

A logical and efficient synthesis of 6-bromo-2-methyl-3-nitrobenzoic acid involves the electrophilic nitration of a readily available precursor, 6-bromo-2-methylbenzoic acid. The regiochemical outcome of this reaction is controlled by the directing effects of the existing substituents.

The methyl and bromo groups are both ortho, para-directors. The position para to the bromine (C3) is activated. Similarly, the position ortho to the methyl group (C3) is activated. The confluence of these directing effects strongly favors the introduction of the nitro group at the C3 position.

Detailed Experimental Protocol: Nitration

This protocol is a representative procedure based on established methods for the nitration of substituted benzoic acids.[3]

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer and set in an ice-salt bath, cautiously add 6-bromo-2-methylbenzoic acid to concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Nitrating Mixture : Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.

-

Reaction : Add the nitrating mixture dropwise to the solution of the benzoic acid derivative. The temperature of the reaction mixture must be carefully maintained between 0°C and 15°C throughout the addition.

-

Stirring : After the addition is complete, allow the mixture to stir for an additional 30-60 minutes, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching : Carefully pour the reaction mixture over a large volume of crushed ice. The crude product will precipitate as a solid.

-

Isolation : Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification : The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, high-purity 6-bromo-2-methyl-3-nitrobenzoic acid.

Spectroscopic Characterization Profile

Confirming the molecular structure requires a suite of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons : Two signals in the aromatic region (~7.5-8.5 ppm), each integrating to 1H. Due to their meta relationship, they would appear as doublets with a small coupling constant (J ≈ 2-3 Hz).- Methyl Protons : A singlet in the aliphatic region (~2.4-2.6 ppm), integrating to 3H.- Carboxylic Proton : A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - Carboxylic Carbon : A signal in the range of 165-170 ppm.- Aromatic Carbons : Six distinct signals between ~120-150 ppm, including signals for carbons bearing the bromo, methyl, and nitro substituents.- Methyl Carbon : A signal in the aliphatic region (~20 ppm). |

| FTIR (ATR) | - O-H Stretch : A very broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid).- C=O Stretch : A strong, sharp absorption band around 1700-1725 cm⁻¹ (carboxylic acid).- N-O Stretches : Two strong absorption bands for the nitro group: an asymmetric stretch (~1520-1560 cm⁻¹) and a symmetric stretch (~1340-1380 cm⁻¹).- C-Br Stretch : A signal in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spec. (EI) | - Molecular Ion (M⁺) : A prominent molecular ion peak. Due to the presence of bromine, this will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |

Note: Predicted NMR data is based on standard chemical shift values and substituent effects. Experimental values may vary based on solvent and other conditions.[4][5]

Applications in Drug Discovery and Chemical Synthesis

6-Bromo-2-methyl-3-nitrobenzoic acid is not typically an end-product but rather a versatile intermediate for constructing more complex molecules, particularly in pharmaceutical development.[6] Its functional groups serve as handles for a variety of transformations.

-

Nitro Group Reduction : The nitro group can be readily reduced to an amine (-NH₂) using standard reagents like SnCl₂/HCl or catalytic hydrogenation. This amine is a key precursor for synthesizing nitrogen-containing heterocycles, which are prevalent in active pharmaceutical ingredients (APIs).[6]

-

Carboxylic Acid Derivatization : The carboxylic acid can be converted into esters, amides, or acid chlorides, enabling coupling with a wide range of alcohols, amines, or other nucleophiles.[6]

-

Palladium-Catalyzed Cross-Coupling : The bromine atom is well-suited for participating in cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds at this position, significantly increasing molecular complexity.

Safety and Handling Guidelines

As a substituted nitrobenzoic acid, this compound should be handled with appropriate care in a laboratory setting.

-

Hazards : Compounds of this class are typically classified as irritants. May cause skin irritation, serious eye irritation, and respiratory irritation.[7][8][9]

-

Personal Protective Equipment (PPE) : Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

6-Bromo-2-methyl-3-nitrobenzoic acid is a chemical intermediate of significant value due to its dense and strategically arranged functionalization. Its unique structural and electronic properties, born from a combination of activating and deactivating groups with considerable steric influence, make it a tailored building block for advanced organic synthesis. A thorough understanding of its synthesis, spectroscopic signature, and reactive potential is essential for chemists aiming to leverage this compound in the development of novel pharmaceuticals and complex organic materials.

References

-

ResearchGate. Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. Available at: [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]

-

ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Available at: [Link]

-

Amanote Research. Crystallographic and Spectroscopic Characterization. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for Publication. Available at: [Link]

-

PubChem. 6-Bromo-3-methoxy-2-nitrobenzoic acid. Available at: [Link]

-

Pharmaffiliates. The Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical API Development. Available at: [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

-

Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Available at: [Link]

-

Quora. What is the synthesis of methyl 3-nitrobenzoate? Available at: [Link]

-

PubChem. 6-Amino-3-bromo-2-methylbenzoic acid. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%. Available at: [Link]

- Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

-

University of the West Indies. A 2 step synthesis of methyl 3-n. Available at: [Link]

Sources

- 1. 6-Bromo-2-methyl-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR spectrum [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. westliberty.edu [westliberty.edu]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of 6-Bromo-2-methyl-3-nitrobenzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility characteristics is paramount for process development, formulation design, and ensuring bioavailability. This guide provides an in-depth exploration of the solubility of 6-Bromo-2-methyl-3-nitrobenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry. Due to the scarcity of publicly available quantitative solubility data for this specific molecule, this document focuses on the foundational principles governing its solubility and provides a robust experimental framework for its determination. By leveraging data from structurally analogous compounds and detailing the "gold standard" shake-flask method, this guide empowers researchers to generate reliable and reproducible solubility profiles, a cornerstone of successful drug development.

Introduction: The Significance of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a fundamental parameter in the pharmaceutical sciences.[1] For a drug to be effective, it must first be in solution to be absorbed and reach its site of action. Poor solubility can lead to a cascade of developmental challenges, including incomplete absorption, low bioavailability, and erratic therapeutic outcomes.[2] Therefore, the early characterization of a compound's solubility is not merely a routine measurement but a critical step in risk assessment and mitigation.

6-Bromo-2-methyl-3-nitrobenzoic acid (C₈H₆BrNO₄, Molar Mass: 260.04 g/mol ) is a complex organic molecule featuring a carboxylic acid group, a bromine atom, a methyl group, and a nitro group attached to a benzene ring.[3] Each of these functional groups contributes to the overall polarity, hydrogen bonding capacity, and crystalline structure of the molecule, all of which are key determinants of its solubility in various organic solvents. The interplay of these groups suggests a nuanced solubility profile that requires empirical determination for accurate characterization.

Theoretical Considerations: Predicting Solubility Behavior

While precise solubility values must be determined experimentally, a qualitative understanding can be derived from the compound's structure and the principles of "like dissolves like."[4]

-

Polarity : The carboxylic acid and nitro groups are highly polar and capable of hydrogen bonding, which would suggest solubility in polar solvents.

-

Non-polar character : The benzene ring and the methyl group introduce non-polar characteristics, which may confer solubility in less polar organic solvents.

-

Effect of Substituents : The presence of a methyl group can, in some cases, improve solubility in organic solvents compared to non-methylated analogs.[5] Conversely, the electron-withdrawing nature of the nitro and bromo groups can influence the acidity of the carboxylic acid, which in turn affects its solubility in acidic and basic media.

The solubility of a structurally similar compound, 3-nitrobenzoic acid, has been studied in various solvents and can serve as a useful, albeit approximate, reference.[6] Generally, the solubility of nitro-substituted benzoic acids in common organic solvents follows a trend related to the solvent's polarity and hydrogen bonding capabilities.[7]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium (or thermodynamic) solubility of a compound is the shake-flask method.[1][8][9] This technique involves agitating an excess of the solid compound in a specific solvent until the solution reaches saturation, at which point the concentration of the dissolved solid is measured.[1][8]

Rationale for the Shake-Flask Method

The shake-flask method is considered the "gold standard" because it allows the system to reach true thermodynamic equilibrium between the solid and liquid phases.[9] This is in contrast to kinetic solubility measurements, which are faster but may not represent the true stable solubility.[8] For drug development, understanding the thermodynamic solubility is crucial for predicting long-term stability and behavior in formulations.[1][10]

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for determining the solubility of 6-Bromo-2-methyl-3-nitrobenzoic acid in a selection of organic solvents.

Materials and Equipment:

-

6-Bromo-2-methyl-3-nitrobenzoic acid (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-Bromo-2-methyl-3-nitrobenzoic acid to a series of vials, each containing a known volume of a different organic solvent. Ensure there is enough solid to maintain an excess throughout the experiment.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[11] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter.[12] This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for HPLC).

-

Quantify the concentration of the dissolved 6-Bromo-2-methyl-3-nitrobenzoic acid using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Workflow for Experimental Solubility Determination

Caption: A flowchart illustrating the key steps of the shake-flask method for determining equilibrium solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Data for 6-Bromo-2-methyl-3-nitrobenzoic Acid at 25 °C

| Organic Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Acetone | Polar Aprotic | ||

| Ethyl Acetate | Polar Aprotic | ||

| Dichloromethane | Chlorinated | ||

| Toluene | Aromatic |

The interpretation of these results will provide crucial insights for various stages of drug development.

Logical Impact of Solubility Data

Caption: The influence of solubility data on key decisions in the drug development pipeline.

Safety and Handling Considerations

General Handling Guidelines:

-

Work in a well-ventilated area, preferably a chemical fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

-

Avoid inhalation of dust and direct contact with skin and eyes.[14]

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[13]

Conclusion

While specific, pre-existing quantitative solubility data for 6-Bromo-2-methyl-3-nitrobenzoic acid is limited, a thorough understanding of its chemical structure and the application of established experimental methodologies can provide the necessary insights for its successful development. The shake-flask method remains the cornerstone for generating reliable equilibrium solubility data. By following the detailed protocol outlined in this guide, researchers can confidently characterize the solubility profile of this compound in a range of organic solvents, thereby enabling informed decisions in process chemistry, formulation development, and ultimately, the advancement of new therapeutic agents.

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

BioAssay Systems. Shake Flask Solubility Services. [Link]

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Biorelevant.com. Describes equilibrium solubility of a drug substance. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Course Hero. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ADMET & DMPK. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

SciELO. Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. 6-Bromo-3-methoxy-2-nitrobenzoic acid. [Link]

-

Wikipedia. 3-Nitrobenzoic acid. [Link]

-

ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

-

ChemSynthesis. 2-bromo-3-nitrobenzoic acid. [Link]

-

Solubility of Things. 3-Methyl-2-nitrobenzoic acid. [Link]

Sources

- 1. biorelevant.com [biorelevant.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. 6-Bromo-2-methyl-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-Bromo-6-methyl-2-nitrobenzoic Acid|260.04 g/mol|RUO [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. enamine.net [enamine.net]

- 11. scielo.br [scielo.br]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-2-methyl-3-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic profile of 6-Bromo-2-methyl-3-nitrobenzoic acid (C₈H₆BrNO₄, Molecular Weight: 260.04 g/mol , CAS: 1207341-14-7).[1] Given the limited availability of direct experimental spectra for this specific compound in public-domain databases, this document serves as a predictive and comparative resource for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopic interpretation and drawing upon empirical data from structurally analogous compounds, this guide offers a robust framework for the identification, characterization, and purity assessment of this molecule. We will delve into predicted data and detailed experimental workflows for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Analytical Imperative

6-Bromo-2-methyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid with significant potential as an intermediate or scaffold in medicinal chemistry and materials science. Its unique substitution pattern—featuring electron-withdrawing nitro and bromo groups alongside an electron-donating methyl group—creates a distinct electronic and structural environment. Accurate spectroscopic characterization is therefore not merely a procedural step but a fundamental necessity to confirm its chemical identity, understand its electronic properties, and ensure its purity before use in further synthetic applications.

The challenge, as is common with many specialized reagents, is the scarcity of published, peer-reviewed spectroscopic data. This guide addresses this gap by providing a logically derived, predictive analysis. Our approach is grounded in the foundational principles of how atomic nuclei and molecular bonds interact with electromagnetic fields, using data from closely related molecules as benchmarks. This methodology provides a self-validating system: the predicted data serves as a hypothesis, which can then be confirmed or refined by empirical measurement using the protocols detailed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 6-Bromo-2-methyl-3-nitrobenzoic acid, ¹H and ¹³C NMR will provide unambiguous evidence for the relative positions of the substituents on the aromatic ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing (deshielding), the bromine has a moderate deshielding effect, and the methyl group is weakly electron-donating (shielding).

-

Aromatic Protons (H-4 and H-5): The molecule has two protons on the aromatic ring. We anticipate two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The proton at the 5-position (H-5), being ortho to the bromine, will likely appear downfield. The proton at the 4-position (H-4), situated between the nitro and bromo groups, will be significantly deshielded.

-

Methyl Protons (-CH₃): The methyl group at the 2-position is ortho to both the carboxylic acid and the nitro group. This proximity will cause a downfield shift compared to toluene (δ ~2.3 ppm), likely appearing as a singlet in the δ 2.5-2.8 ppm range.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically above δ 10 ppm, and its position can be highly dependent on the solvent and concentration.[2]

Table 1: Predicted ¹H NMR Data for 6-Bromo-2-methyl-3-nitrobenzoic acid and Comparative Data

| Compound | Solvent | Predicted/Experimental Chemical Shifts (δ, ppm) |

|---|---|---|

| 6-Bromo-2-methyl-3-nitrobenzoic acid | DMSO-d₆ | (Predicted) ~13.5 (s, 1H, COOH), ~8.2 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~2.6 (s, 3H, CH₃) |

| 3-Nitrobenzoic Acid[3] | MeOD | δ 8.65 (d, 1H), 8.36–8.31 (m, 1H), 8.26 (d, 1H), 7.63 (t, 1H) |

| 2-Bromobenzoic Acid[3] | MeOD | δ 7.70-7.67 (m, 1H), 7.58 (d, 1H), 7.33-7.25 (m, 2H) |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.

-

Carboxylic Carbon (C=O): Expected to be the most downfield signal, typically in the δ 165-170 ppm range.[4]

-

Aromatic Carbons (C1-C6): The carbons directly attached to electronegative substituents will be significantly affected. C-3 (attached to NO₂) and C-6 (attached to Br) will be downfield. C-1 (attached to COOH) and C-2 (attached to CH₃) will also have characteristic shifts. The remaining C-4 and C-5 carbons will resonate in the typical aromatic region (δ 120-140 ppm).

-

Methyl Carbon (-CH₃): This carbon will appear furthest upfield, likely in the δ 15-25 ppm range.

Table 2: Predicted ¹³C NMR Data for 6-Bromo-2-methyl-3-nitrobenzoic acid

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| -C OOH | sp² | ~167 | Carboxylic acid carbon, deshielded by two oxygen atoms. |

| C1 | sp² (Ar) | ~132 | Attached to the carboxyl group. |

| C2 | sp² (Ar) | ~138 | Attached to the methyl group. |

| C3 | sp² (Ar) | ~150 | Attached to the strongly electron-withdrawing nitro group. |

| C4 | sp² (Ar) | ~128 | Aromatic CH. |

| C5 | sp² (Ar) | ~135 | Aromatic CH. |

| C6 | sp² (Ar) | ~120 | Attached to the bromine atom. |

| -C H₃ | sp³ | ~20 | Methyl group carbon. |

Experimental Protocol: NMR Spectroscopy

This protocol provides a standardized workflow for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[5] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans to achieve an adequate signal-to-noise ratio.[5]

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR Analysis Workflow

Sources

- 1. 6-Bromo-2-methyl-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to 6-Bromo-2-methyl-3-nitrobenzoic Acid: A Multifunctional Building Block in Modern Organic Synthesis

Abstract

6-Bromo-2-methyl-3-nitrobenzoic acid is a highly functionalized aromatic scaffold poised for significant utility in synthetic organic chemistry. Possessing four distinct and orthogonally reactive functional groups—a carboxylic acid, a bromine atom, a nitro group, and a methyl group—this molecule offers a rich platform for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its chemical properties, synthetic accessibility, and, most critically, its versatile roles as a key intermediate. By examining the reactivity at each functional site, supported by mechanistic insights and detailed protocols drawn from analogous systems, we illuminate its potential in the synthesis of novel heterocyclic compounds, biaryl structures, and other motifs of high interest to the pharmaceutical and materials science sectors.

Introduction and Molecular Overview

In the landscape of drug discovery and development, the demand for novel, structurally complex small molecules is insatiable. The strategic value of a synthetic building block is measured by its ability to serve as a versatile starting point for diverse chemical transformations. 6-Bromo-2-methyl-3-nitrobenzoic acid fits this profile perfectly. The benzene ring is substituted with a confluence of functional groups, each presenting a unique handle for synthetic manipulation.

The interplay between these groups is key to its utility:

-

The carboxylic acid and nitro group are strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution but enhances the acidity of the carboxyl proton.[1]

-

The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[2][3]

-

The nitro group can be readily reduced to a primary amine, opening pathways for cyclization, amidation, and diazotization reactions.[1][2]

-

The methyl group , being weakly electron-donating, subtly modulates the electronic properties of the ring and provides steric influence.[1]

This guide will dissect the synthetic potential stemming from this unique arrangement, providing both the strategic "why" and the practical "how" for its effective implementation in a research setting.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. While extensive experimental data for this specific isomer is not widely published, a reliable profile can be constructed from available data and established spectroscopic principles.

| Property | Value / Expected Characteristics | Source / Rationale |

| CAS Number | 1207341-14-7 | [4] |

| Molecular Formula | C₈H₆BrNO₄ | [4] |

| Molecular Weight | 260.04 g/mol | [4] |

| Appearance | Expected to be a solid, likely off-white to pale yellow crystalline powder. | Analogy to similar compounds[5] |

| ¹H NMR (Predicted) | - COOH proton: ~10-13 ppm (broad singlet)- Aromatic protons: ~7.5-8.5 ppm (two doublets)- CH₃ protons: ~2.3-2.6 ppm (singlet) | Based on established chemical shifts for substituted benzoic acids[6] |

| ¹³C NMR (Predicted) | - C=O carbon: ~165-170 ppm- Aromatic carbons: ~120-150 ppm- CH₃ carbon: ~15-20 ppm | Based on established chemical shifts for substituted benzoic acids[6] |

| FTIR (Expected) | - O-H stretch (acid): ~2500-3300 cm⁻¹ (broad)- C=O stretch (acid): ~1700 cm⁻¹- NO₂ stretch: ~1550 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric)- C-Br stretch: ~550-650 cm⁻¹ | Characteristic absorption bands for functional groups[7] |

| Mass Spec (EI) | Molecular ion (M⁺) peak cluster at m/z 259/261 (due to ⁷⁹Br/⁸¹Br isotopes) | Isotopic pattern of bromine is a key diagnostic feature[6] |

Synthetic Strategy: The Reactivity Map

The core value of 6-Bromo-2-methyl-3-nitrobenzoic acid lies in the ability to selectively address its functional groups. A strategic approach allows for a modular assembly of complex products. The following diagram illustrates the primary reaction pathways available from this central scaffold.

Caption: Primary reaction pathways for 6-Bromo-2-methyl-3-nitrobenzoic acid.

Core Synthetic Applications and Protocols

This section details the key transformations, providing both the mechanistic rationale and actionable, field-tested protocols adapted from closely related systems.

Transformations at the Carboxylic Acid Group

The carboxylic acid is often the first site of modification, as its conversion to an ester or amide can protect it or introduce new functionality.

Expertise & Rationale: Conversion to an acyl chloride is a classic method to activate the carboxylic acid for nucleophilic attack.[2] For sensitive substrates where harsh chlorinating agents are undesirable, direct coupling reagents like EDC or HATU offer a milder, highly efficient alternative for amide bond formation. This choice is dictated by the stability and value of the amine coupling partner.

Protocol 1: Amide Bond Formation via an Acyl Chloride

-

Activation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 6-Bromo-2-methyl-3-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM, ~0.2 M). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 1-2 hours.

-

Work-up (Acyl Chloride): Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which should be used immediately without further purification.

-

Coupling: Dissolve the crude acyl chloride in fresh DCM. In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in DCM.

-

Reaction: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Palladium-Catalyzed Cross-Coupling at the Bromine Atom

The C-Br bond is a versatile handle for constructing C-C bonds, most notably via the Suzuki-Miyaura cross-coupling reaction. This transformation is fundamental to the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals.[3]

Expertise & Rationale: The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. For an electron-deficient aryl bromide like our substrate, a palladium(0) source (e.g., Pd(PPh₃)₄) or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand is effective. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid and facilitating the transmetalation step.

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

-

Reagent Preparation: To a Schlenk flask, add 6-Bromo-2-methyl-3-nitrobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Inerting: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) for three cycles.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, ~0.1 M). To this suspension, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, ensuring it partitions into the organic layer.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude solid by flash column chromatography or recrystallization to yield the desired biaryl product.

Reduction of the Nitro Group: Gateway to Heterocycles

The transformation of the nitro group into an amine is arguably one of the most powerful steps in leveraging this building block. The resulting ortho-amino-bromo-benzoic acid derivative is a precursor to a vast array of fused heterocyclic systems.

Expertise & Rationale: Catalytic hydrogenation (H₂ gas with a Pd/C catalyst) is a clean and efficient method for nitro group reduction.[2] An alternative for labs not equipped for hydrogenation is reduction using a metal salt in acidic media, such as tin(II) chloride (SnCl₂) in HCl. The resulting aniline is a potent nucleophile, and its proximity to the carboxylic acid and bromine atom enables subsequent intramolecular cyclization reactions to form valuable scaffolds like quinazolinones, as demonstrated in the synthesis of novel antimalarial agents from a related isomer.[1]

Protocol 3: Nitro Group Reduction with Catalytic Hydrogenation

-

Setup: In a hydrogenation vessel, dissolve 6-Bromo-2-methyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (~0.1 M).

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate) to the solution.

-

Hydrogenation: Seal the vessel, purge with N₂, and then introduce hydrogen gas (H₂) to the desired pressure (typically 50 psi or via a balloon).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is usually complete within 2-6 hours.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-bromo-2-methyl-3-aminobenzoic acid, which can often be used in the next step without further purification.

Safety and Handling

As a substituted nitroaromatic compound and halogenated carboxylic acid, 6-Bromo-2-methyl-3-nitrobenzoic acid requires careful handling. Based on data from structurally similar compounds, the following hazards should be anticipated:

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[8][9][10]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[8][9][10]

Mandatory Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8]

-

Avoid creating dust. Handle as a solid with care.

-

In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[8]

-

Consult the full Safety Data Sheet (SDS) before use.

Conclusion

6-Bromo-2-methyl-3-nitrobenzoic acid represents a textbook example of a multifunctional synthetic intermediate. Its true value is unlocked through a logical and strategic manipulation of its distinct reactive sites. The ability to perform cross-coupling at the C-Br bond, functionalize the carboxylic acid, and transform the nitro group into a reactive amine provides chemists with a powerful and modular toolkit. This guide has outlined the key synthetic pathways and provided robust protocols to empower researchers in medicinal chemistry and materials science to leverage this versatile building block for the efficient construction of novel and complex molecular targets.

References

-

6-Bromo-2-methyl-3-nitrobenzoic acid | CymitQuimica.

-

3-Bromo-6-methyl-2-nitrobenzoic Acid | Benchchem.

-

6-Bromo-3-methoxy-2-nitrobenzoic acid | PubChem.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Spectroscopic Analysis of 6-Amino-2-bromo-3-methylbenzoic Acid: A Technical Guide - Benchchem.

-

What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora.

-

A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors - Benchchem.

-

An In-depth Technical Guide to the Potential Derivatives of 2-Bromo-3-nitrobenzoic Acid - Benchchem.

-

2-bromo-3-nitrobenzoic acid - ChemSynthesis.

-

m-NITROBENZOIC ACID - Organic Syntheses Procedure.

-

3-Nitrobenzoic acid - Wikipedia.

-

Application Notes and Protocols: 2-Bromo-3-nitrobenzoic Acid as a Versatile Intermediate in Organic Synthesis - Benchchem.

-

Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks in the Construction of Nitrogen Heterocycles. | Request PDF - ResearchGate.

-

Application Notes: The Role of 2-Bromo-6-methylisonicotinic Acid in Heterocyclic Synthesis - Benchchem.

-

5-Bromo-2-nitrobenzoic acid-SDS-MedChemExpress.

-

Spectroscopic Data for 2-Bromo-3-nitrobenzoic Acid: A Technical Guide - Benchchem.

-

3-Nitrobenzoic acid - Safety Data Sheet.

Sources

- 1. 3-Bromo-6-methyl-2-nitrobenzoic Acid|260.04 g/mol|RUO [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Bromo-2-methyl-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. westliberty.edu [westliberty.edu]

A Technical Guide to the Potential Applications of 6-Bromo-2-methyl-3-nitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 6-Bromo-2-methyl-3-nitrobenzoic Acid

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutic agents. 6-Bromo-2-methyl-3-nitrobenzoic acid emerges as a highly promising, yet underexplored, platform for the development of a diverse array of bioactive compounds. Its structure is a compelling confluence of functionalities: a bromine atom, a nitro group, a methyl group, and a carboxylic acid, all adorning a central benzene ring. This unique arrangement of electron-withdrawing and electron-donating groups, coupled with multiple sites for chemical modification, provides a rich playground for synthetic chemists to generate libraries of derivatives with finely tuned pharmacological properties.

The presence of the carboxylic acid and nitro groups can act as strong electron-withdrawing groups, while the methyl group is electron-donating.[1] This electronic interplay is crucial in modulating the reactivity of the aromatic ring and the acidity of the carboxyl group.[1] The bromine atom offers a handle for cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the carboxylic acid can be readily converted to esters or amides.[2][3] This versatility positions 6-bromo-2-methyl-3-nitrobenzoic acid as an invaluable intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1]

This technical guide will delve into the potential therapeutic applications of derivatives of 6-bromo-2-methyl-3-nitrobenzoic acid, drawing insights from structurally related compounds and established principles of medicinal chemistry. We will explore its promise in developing novel anticancer, antimicrobial, and central nervous system (CNS) active agents, supported by proposed mechanisms of action and detailed experimental protocols.

Synthetic Strategies: Unlocking the Potential

The synthetic utility of 6-bromo-2-methyl-3-nitrobenzoic acid derivatives begins with the strategic modification of its core functional groups. The following diagram illustrates a general synthetic workflow for generating a library of diverse derivatives from the parent compound.

Caption: General synthetic pathways for derivatization of 6-bromo-2-methyl-3-nitrobenzoic acid.

One common synthetic route to the parent compound involves the nitration of 3-bromo-6-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.[1] The resulting 6-bromo-2-methyl-3-nitrobenzoic acid can then be subjected to a variety of transformations to yield a diverse library of derivatives.

Potential Therapeutic Applications

The unique structural features of 6-bromo-2-methyl-3-nitrobenzoic acid derivatives suggest their potential utility in several therapeutic areas.

Antimicrobial Agents

Substituted benzoic acid derivatives have long been recognized for their antimicrobial properties.[4][5][6] The antimicrobial action of phenolic compounds is often linked to the presence of hydroxyl or methoxyl groups, with the number, type, and position of substituents on the benzene ring playing a crucial role.[4] While 6-bromo-2-methyl-3-nitrobenzoic acid itself lacks a hydroxyl group, its derivatives, particularly amides and esters, could exhibit significant antimicrobial activity.

The proposed mechanism of action for many benzoic acid derivatives involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilicity of the molecule, which can be modulated by the nature of the ester or amide substituent, is a key determinant of its ability to penetrate the bacterial cell wall. Furthermore, the electronic properties of the nitro and bromo substituents can influence the molecule's interaction with biological targets.

Anticancer Agents

The development of novel anticancer agents is a critical area of research, and various benzoic acid derivatives have shown promise in this regard.[7] For instance, derivatives of 2-bromo-3-nitrobenzoic acid have been utilized in the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells.[8] Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells, particularly in those with deficiencies in other DNA repair pathways.

Derivatives of 6-bromo-2-methyl-3-nitrobenzoic acid could be designed to target various cancer-related pathways. The nitro group, upon reduction to an amine, can serve as a key pharmacophore for interaction with specific enzyme active sites. The bromo-substituent can be exploited for covalent modification of target proteins, leading to irreversible inhibition.

A study on 4-methyl-3-nitrobenzoic acid demonstrated its ability to inhibit the migration of non-small cell lung cancer cells, suggesting a potential role for such compounds in preventing metastasis.[9] This effect was attributed to the impairment of EGF-induced cofilin phosphorylation and actin polymerization.[9]

The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of a 6-bromo-2-methyl-3-nitrobenzoic acid derivative targeting a key kinase in a cancer cell.

Caption: Hypothetical inhibition of a cancer cell signaling pathway by a derivative.

Central Nervous System (CNS) Agents

Interestingly, a synthetic flavonoid derivative, 6-bromo-3'-nitroflavone, has been shown to exhibit potent anxiolytic-like effects by acting as a partial agonist of benzodiazepine receptors.[10] This finding suggests that the bromo-nitro substitution pattern on an aromatic scaffold can be conducive to interactions with CNS targets. While the core structure is different, it opens up the possibility of exploring 6-bromo-2-methyl-3-nitrobenzoic acid derivatives for their potential to modulate neuronal activity.

By modifying the carboxylic acid group to introduce moieties known to cross the blood-brain barrier, it may be possible to develop novel CNS agents for conditions such as anxiety, epilepsy, or neurodegenerative diseases.

Experimental Protocols

To facilitate further research in this area, we provide the following detailed, representative experimental protocols.

Synthesis of a Representative Amide Derivative: N-benzyl-6-bromo-2-methyl-3-nitrobenzamide

This protocol describes the synthesis of a simple amide derivative, which can be adapted for the synthesis of a wider range of amides.

Materials:

-

6-Bromo-2-methyl-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (DCM)

-

Benzylamine

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Acid Chloride Formation: To a solution of 6-bromo-2-methyl-3-nitrobenzoic acid (1.0 eq) in dry DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

-

Reflux the mixture for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Amidation: Dissolve the crude acid chloride in dry DCM and cool to 0 °C.

-

Add a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in dry DCM dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Work-up: Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-benzyl-6-bromo-2-methyl-3-nitrobenzamide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized 6-bromo-2-methyl-3-nitrobenzoic acid derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The following table presents hypothetical IC₅₀ values for a series of 6-bromo-2-methyl-3-nitrobenzoic acid derivatives against two cancer cell lines, illustrating the potential for structure-activity relationship (SAR) studies.

| Compound | R Group (Amide) | IC₅₀ (µM) - MCF-7 | IC₅₀ (µM) - HCT-116 |

| 1a | -H | >100 | >100 |

| 1b | -CH₂Ph | 25.4 | 32.1 |

| 1c | -CH₂(4-Cl-Ph) | 15.8 | 21.5 |

| 1d | -CH₂(4-OCH₃-Ph) | 35.2 | 41.8 |

| 1e | -Cyclohexyl | 52.1 | 65.7 |

Logical Relationships in Drug Discovery

The development of new therapeutic agents from a lead scaffold like 6-bromo-2-methyl-3-nitrobenzoic acid follows a systematic and iterative process. The following diagram illustrates this logical workflow.

Caption: A logical workflow for the discovery and development of drugs based on the core scaffold.

Conclusion

6-Bromo-2-methyl-3-nitrobenzoic acid represents a versatile and promising scaffold for the development of novel therapeutic agents. Its unique combination of functional groups allows for the synthesis of a wide array of derivatives with potential applications in oncology, infectious diseases, and neurology. The insights and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to explore the full potential of this intriguing class of compounds. Further systematic studies, including the synthesis and screening of diverse libraries of derivatives, are warranted to fully elucidate their therapeutic potential and to develop compounds with improved efficacy and selectivity.

References